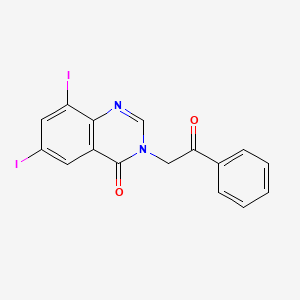
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of iodine atoms in the structure may enhance the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 2-oxo-2-phenylethyl bromide.
Cyclization: The cyclization reaction to form the quinazolinone core can be carried out using a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
化学反応の分析
Types of Reactions
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of azido-quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6,8-Diiodo-4(3H)-quinazolinone: Lacks the 2-oxo-2-phenylethyl group.
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Lacks the iodine atoms.
6-Iodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Contains only one iodine atom.
Uniqueness
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is unique due to the presence of both iodine atoms and the 2-oxo-2-phenylethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
284682-59-3 |
|---|---|
分子式 |
C16H10I2N2O2 |
分子量 |
516.07 g/mol |
IUPAC名 |
6,8-diiodo-3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChIキー |
OZDNVXYFDGRXTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
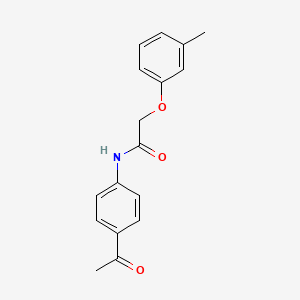
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
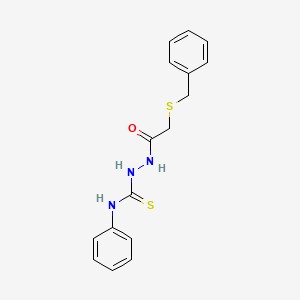

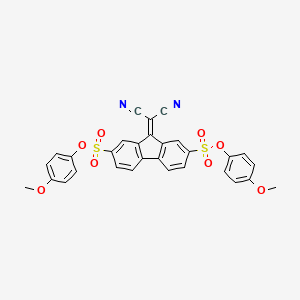


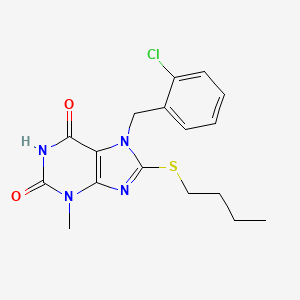
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

